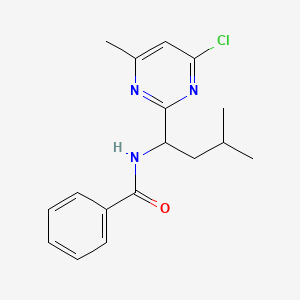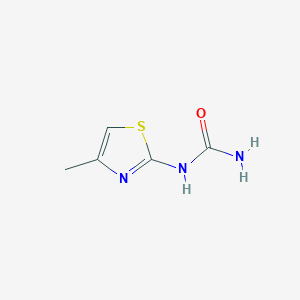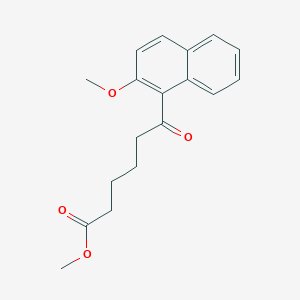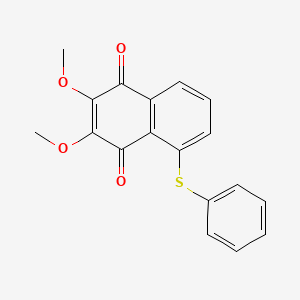
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with a chloro and methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl substituents.
Attachment of the Benzamide Group: The final step involves the attachment of the benzamide group to the pyrimidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The benzamide group may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
Uniqueness
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyrimidine ring. This combination of structural features can result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
88875-05-2 |
|---|---|
Fórmula molecular |
C17H20ClN3O |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-[1-(4-chloro-6-methylpyrimidin-2-yl)-3-methylbutyl]benzamide |
InChI |
InChI=1S/C17H20ClN3O/c1-11(2)9-14(16-19-12(3)10-15(18)21-16)20-17(22)13-7-5-4-6-8-13/h4-8,10-11,14H,9H2,1-3H3,(H,20,22) |
Clave InChI |
NTQWRKGYAPEFTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C(CC(C)C)NC(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)


![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)


![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)




![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
